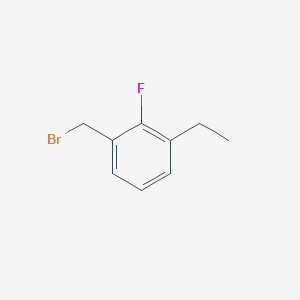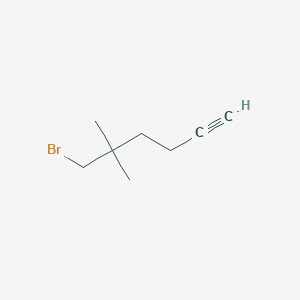
6-Bromo-5,5-dimethylhex-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5,5-dimethylhex-1-yne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its bromine atom attached to the sixth carbon and two methyl groups attached to the fifth carbon. Its molecular formula is C8H13Br.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,5-dimethylhex-1-yne typically involves the bromination of 5,5-dimethylhex-1-yne. This can be achieved through the addition of bromine (Br2) to the alkyne in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature to ensure controlled addition and to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the alkyne and bromine are reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5,5-dimethylhex-1-yne can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Addition Reactions: The triple bond can participate in addition reactions with hydrogen (H2), halogens (X2), and hydrogen halides (HX).
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation; bromine (Br2) in dichloromethane for halogenation.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Addition: Formation of dibromo compounds, alkenes, or alkanes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5,5-dimethylhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-5,5-dimethylhex-1-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethylhex-1-yne: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromo-1-hexyne: Similar structure but without the methyl groups, leading to different steric and electronic properties.
5-Bromo-5-methylhex-1-yne: Similar but with only one methyl group, affecting its reactivity and stability.
Uniqueness
6-Bromo-5,5-dimethylhex-1-yne is unique due to the combination of the bromine atom and the two methyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H13Br |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
6-bromo-5,5-dimethylhex-1-yne |
InChI |
InChI=1S/C8H13Br/c1-4-5-6-8(2,3)7-9/h1H,5-7H2,2-3H3 |
InChI-Schlüssel |
WUKFAWNZWYQBJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC#C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
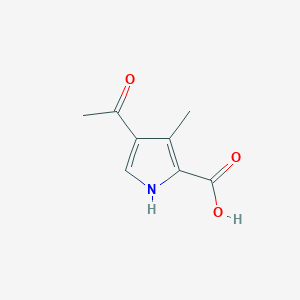
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
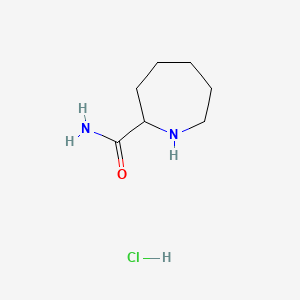
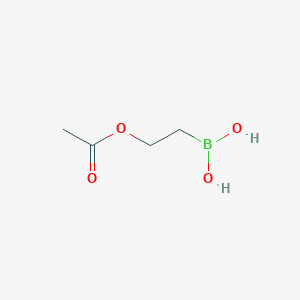
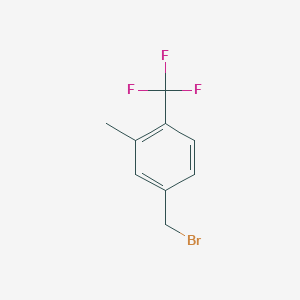
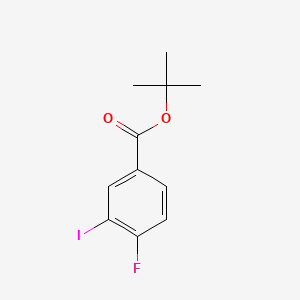
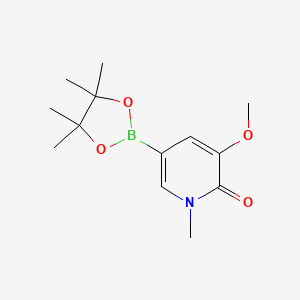
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)


